molecular formula C16H20N4O3 B5778322 N'-[(E)-(3,4-diethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,4-diethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5778322
M. Wt: 316.35 g/mol
InChI Key: KPTJRQVOYDCZOD-LICLKQGHSA-N
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Description

N’-[(E)-(3,4-diethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science. The compound’s structure features a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, and a hydrazone linkage, which is formed by the condensation of a hydrazide with an aldehyde or ketone.

Preparation Methods

The synthesis of N’-[(E)-(3,4-diethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3,4-diethoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Chemical Reactions Analysis

N’-[(E)-(3,4-diethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3,4-diethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-diethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N’-[(E)-(3,4-diethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones, such as:

Properties

IUPAC Name

N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-4-22-14-7-6-12(9-15(14)23-5-2)10-17-20-16(21)13-8-11(3)18-19-13/h6-10H,4-5H2,1-3H3,(H,18,19)(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTJRQVOYDCZOD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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